molecular formula C5H4F3N3O B6218801 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carbaldehyde CAS No. 2751611-25-1

2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B6218801
CAS No.: 2751611-25-1
M. Wt: 179.1
InChI Key:
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Description

2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carbaldehyde is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the trifluoroethyl group imparts distinct characteristics to the compound, making it valuable in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the reaction of 2,2,2-trifluoroethyl azide with propargyl aldehyde under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction proceeds efficiently under mild conditions, yielding the desired triazole compound with high selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the CuAAC reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group, used as a solvent and reagent in organic synthesis.

    2,2,2-Trifluoroethylamine: Another fluorinated compound with applications in medicinal chemistry.

    2,2,2-Trifluoroethyl acetate: Used as a reagent in various chemical reactions.

Uniqueness

2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both the trifluoroethyl group and the triazole ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

2751611-25-1

Molecular Formula

C5H4F3N3O

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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